Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride
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Overview
Description
Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring, with a sulfonyl fluoride group attached at the 3-position. The imidazo[1,2-b]pyridazine scaffold is known for its versatility and has been widely studied for its potential pharmacological applications, particularly in the development of kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine-3-sulfonyl fluoride typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the sulfonyl fluoride group. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine core. Subsequent functionalization at the 3-position can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides or sulfonyl fluorides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The imidazo[1,2-b]pyridazine core can participate in oxidation and reduction reactions, which may alter the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles or nucleophiles to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Sulfonyl Chlorides: For sulfonylation reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its enzymatic activity. This inhibition can disrupt signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for diseases characterized by dysregulated kinase activity .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Imidazo[1,2-b]pyridazines: Other derivatives of this scaffold may have different substituents at various positions, leading to variations in their biological activities and selectivity.
Pyridazine Derivatives: These compounds have a pyridazine ring but lack the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPBHQWDRWLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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